Lysinomicin

Description

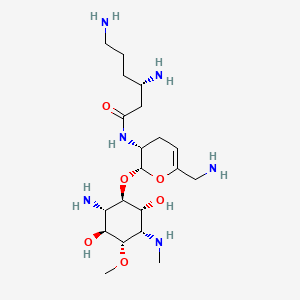

Structure

2D Structure

3D Structure

Properties

CAS No. |

79528-70-4 |

|---|---|

Molecular Formula |

C20H40N6O6 |

Molecular Weight |

460.6 g/mol |

IUPAC Name |

(3S)-3,6-diamino-N-[(2S,3R)-2-[(1R,2S,3S,4S,5S,6R)-2-amino-3,6-dihydroxy-4-methoxy-5-(methylamino)cyclohexyl]oxy-6-(aminomethyl)-3,4-dihydro-2H-pyran-3-yl]hexanamide |

InChI |

InChI=1S/C20H40N6O6/c1-25-15-17(29)18(14(24)16(28)19(15)30-2)32-20-12(6-5-11(9-22)31-20)26-13(27)8-10(23)4-3-7-21/h5,10,12,14-20,25,28-29H,3-4,6-9,21-24H2,1-2H3,(H,26,27)/t10-,12+,14-,15-,16-,17+,18+,19-,20+/m0/s1 |

InChI Key |

WTENXKAJCSHCNH-QJSCRMMJSA-N |

SMILES |

CNC1C(C(C(C(C1OC)O)N)OC2C(CC=C(O2)CN)NC(=O)CC(CCCN)N)O |

Isomeric SMILES |

CN[C@H]1[C@H]([C@@H]([C@H]([C@@H]([C@H]1OC)O)N)O[C@@H]2[C@@H](CC=C(O2)CN)NC(=O)C[C@H](CCCN)N)O |

Canonical SMILES |

CNC1C(C(C(C(C1OC)O)N)OC2C(CC=C(O2)CN)NC(=O)CC(CCCN)N)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

D-myo-Inositol, 5-amino-6-O-(6-(aminomethyl)-3-((3,6-diamino-1-oxohexyl)amino)-3,4-dihydro-2H-pyran-2-yl)-2,5-dideoxy-3-O-methyl-2-(methylamino)-, (2R-cis)- lysinomicin |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Investigations of Lysinomicin

Methodologies for Initial Structural Characterization

Initial studies to unravel the structure of Lysinomicin relied on established methodologies in natural product chemistry, primarily involving spectroscopic analysis and chemical degradation. ijpsjournal.comnih.gov

Application of Spectral Evidence in Structural Determination

Spectral techniques played a crucial role in establishing the constitution of this compound. ijpsjournal.comnih.gov Methods such as Ultraviolet-Visible (UV-VIS), Infrared (IR), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Circular Dichroism (CD) spectroscopy provided valuable data regarding the functional groups, connectivity of atoms, molecular weight, and stereochemical features of the molecule. ijpsjournal.com For instance, NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the environment of specific nuclei, while mass spectrometry gives the molecular weight and fragmentation pattern, aiding in the identification of substructures. ijpsjournal.com

Chemical Degradation Studies and Isolation of Related Compounds

Chemical degradation studies were instrumental in breaking down this compound into smaller, more manageable fragments whose structures could be more easily determined. ijpsjournal.comnih.gov By analyzing these degradation products, researchers could piece together the larger structure of the parent compound. This process also led to the isolation of related compounds, which provided further clues about the structural features of this compound and its biosynthetic pathway. nih.gov For example, the degradation of this compound yielded three additional compounds: 3-epi-2'-N-(L-beta-lysyl)-6'-de-C-methylfortimicin B, 3-epi-4',5'-didehydro-6'-de-C-methylfortimicin B, and 3-epi-6'-de-C-methylfortimicin B. nih.govijpsjournal.com

Definitive Assignment of this compound's Stereochemistry (e.g., 3-epi-2'-N-(L-beta-lysyl)-4',5'-didehydro-6'-de-C-methylfortimicin B)

The definitive assignment of this compound's stereochemistry established its structure as 3-epi-2'-N-(L-beta-lysyl)-4',5'-didehydro-6'-de-C-methylfortimicin B. ijpsjournal.comnih.govnih.govnih.gov This complex name describes the specific arrangement of atoms in three dimensions, including the configuration at chiral centers and the geometry of double bonds. The "3-epi" designation indicates an epimeric relationship at the 3-position compared to a reference compound. The presence of the L-beta-lysyl group, a 4',5'-didehydro feature (indicating a double bond), and the absence of a methyl group at the 6'-position ("6'-de-C-methyl") relative to fortimicin (B10828623) B are key structural details. ijpsjournal.comnih.govijpsjournal.com Spectral evidence and chemical degradation studies were foundational in this assignment. ijpsjournal.comnih.gov The absolute configuration at the diene side chain center was determined as (6'R) in related studies, highlighting the importance of techniques like CD spectroscopy in stereochemical analysis. ijpsjournal.com The β-lysine obtained from this compound has been shown to have the (S)-configuration. gla.ac.uk

Comparative Structural Analysis with Related Aminocyclitol Antibiotics (e.g., Fortimicins)

This compound shares structural similarities with other aminocyclitol antibiotics, particularly the fortimicins. ijpsjournal.comnih.govscispace.com Both this compound and fortimicins are considered pseudodisaccharides and contain an aminocyclitol core, specifically a 1,4-diamine called fortamine in the case of fortimicins A and B. jst.go.jp However, this compound possesses distinct structural features, such as the L-beta-lysyl group and the 4',5'-didehydro moiety, which differentiate it from fortimicins like Fortimicin A and Fortimicin B. ijpsjournal.comnih.govijpsjournal.com Comparative analysis of their structures helps in understanding the relationship between structure and biological activity within this class of antibiotics. doi.org

Conformational Analysis and its Implications in Biological Interactions

Conformational analysis of this compound examines the preferred three-dimensional shapes or arrangements that the molecule can adopt. These conformations are influenced by factors such as bond rotations and steric interactions. While specific detailed conformational analysis data for this compound were not extensively retrieved in the search results, the conformation of related aminocyclitols, such as fortamine, has been studied using techniques like X-ray crystallography, revealing the influence of factors like anions on conformation. jst.go.jp The conformation of an antibiotic molecule is crucial for its interaction with biological targets, such as bacterial ribosomes in the case of some aminocyclitol antibiotics. The specific three-dimensional presentation of functional groups in a particular conformation dictates how effectively the molecule can bind to its target, thereby influencing its biological activity.

Biosynthetic Pathways of Lysinomicin

Overview of Aminocyclitol Biosynthesis in Micromonospora Species

Aminocyclitol antibiotics, including lysinomicin and fortimicins, are synthesized by various Micromonospora species. nih.govpnas.orgjst.go.jp These compounds feature a core aminocyclitol moiety, which is a cyclized sugar derivative containing amino groups. pnas.org The biosynthesis of this core structure often begins with a precursor derived from glucose, such as glucose-6-phosphate, which undergoes carbocyclization to form an inositol (B14025) derivative. pnas.orgkegg.jp Subsequent modifications, including amination, hydroxylation, and methylation, lead to the formation of the specific aminocyclitol found in the final antibiotic structure. kegg.jp For instance, the core aminocyclitol of gentamicin (B1671437), 2-deoxystreptamine (B1221613) (2-DOS), is synthesized from D-glucose-6-phosphate via 2-deoxy-scyllo-inosose. pnas.org Studies using blocked mutants of Micromonospora species have been instrumental in elucidating steps in these biosynthetic pathways. nih.govjst.go.jp

Precursor Incorporation and Metabolic Labeling Studies

Metabolic labeling is a technique used to trace the incorporation of specific precursor molecules into biomolecules, including antibiotics. thermofisher.comcreative-proteomics.com This involves providing cells with labeled forms of potential precursors and then analyzing the resulting labeled products. thermofisher.comcreative-proteomics.comnih.gov In the context of aminocyclitol biosynthesis in Micromonospora, metabolic labeling studies can help identify the primary building blocks utilized by the organism and track their transformation through the biosynthetic pathway. For example, studies with idiotrophs (mutants requiring specific nutrients for antibiotic production) of Micromonospora purpurea, a gentamicin-producing organism, have shown the incorporation of 2-deoxystreptamine into gentamicin. jst.go.jp While specific detailed metabolic labeling studies for this compound were not extensively found in the search results, the principle of using labeled precursors to understand the biosynthetic route is a standard approach in studying microbial secondary metabolism. nih.gov

Enzymatic Steps and Genetic Determinants of this compound Biosynthesis

The biosynthesis of complex molecules like this compound involves a series of enzymatic reactions, each catalyzed by specific proteins encoded by genes typically clustered together in the organism's genome. nih.govnih.govnih.gov While detailed enzymatic steps and the complete genetic cluster specifically for this compound biosynthesis were not fully detailed in the search results, research on related aminocyclitol antibiotics like gentamicin in Micromonospora echinospora provides insights into the types of enzymes and genes involved. pnas.orgnih.gov These include enzymes responsible for the cyclization of glucose derivatives, aminotransferases for introducing amino groups, hydroxylases, methyltransferases, and glycosyltransferases for attaching sugar moieties. pnas.orgkegg.jp The identification of biosynthetic gene clusters in Micromonospora species producing aminoglycosides has been achieved using techniques such as cosmid library approaches and insertional inactivation of putative biosynthetic genes. nih.gov Genetic determinants, including transcription factors, also play a role in regulating the expression of these biosynthetic genes. nih.govnih.govfrontiersin.org

Comparative Biosynthetic Pathways of Fortimicins and this compound

This compound and fortimicins are both pseudodisaccharide aminocyclitol antibiotics produced by Micromonospora species. oup.comjst.go.jp Fortimicins, such as fortimicin (B10828623) A and fortimicin B, contain a unique aminocyclitol called fortamine, which is a 1,4-diamine with N- and O-methyl groups. jst.go.jp this compound also contains an aminocyclitol core. researchgate.net The structural similarities between this compound and fortimicin A suggest potential parallels in their biosynthetic pathways, particularly concerning the formation and modification of the aminocyclitol ring and the attachment of sugar moieties. oup.com Studies on the biosynthesis of astromicin (B1667648) (also referenced as fortimicin A) in Micromonospora olivasterospora have provided information on the genes and enzymes involved in the fortimicin pathway. jst.go.jp While direct comparative studies detailing the step-by-step differences and similarities between the complete biosynthetic pathways of this compound and fortimicins were not extensively found, the shared origin from Micromonospora and structural resemblances imply that some enzymatic steps and precursor molecules might be conserved between the two pathways. jst.go.jpalchetron.com Differences in the attached sugar moieties and specific modifications to the aminocyclitol core would account for the structural variations between this compound and the fortimicins.

Molecular Mechanisms of Action of Lysinomicin

Inhibition of Prokaryotic Translation Processes

Lysinomicin is known to inhibit translation in prokaryotes. wikipedia.orgwikipedia.org This process, which occurs on ribosomes, is responsible for synthesizing proteins based on the genetic information carried by messenger RNA (mRNA). fishersci.caguidetopharmacology.orgwikipedia.orgnih.gov

Prokaryotic translation takes place on 70S ribosomes, which are composed of a small 30S subunit and a large 50S subunit. nih.govguidetopharmacology.org While the precise binding site of this compound on the prokaryotic ribosome is not explicitly detailed in the provided information, it is proposed that this compound acts in a manner similar to fortimicin (B10828623). wikipedia.org Fortimicin A, another antibiotic, is known to inhibit prokaryotic protein synthesis and has been found to prevent the dissociation of 70S ribosomes. wikipedia.org This suggests a potential interaction of this compound with the 70S ribosomal complex, affecting its structural integrity or function necessary for translation.

Protein synthesis involves three main stages: initiation, elongation, and termination. fishersci.caguidetopharmacology.orgwikipedia.orgnih.gov Elongation is the phase where the ribosome moves along the mRNA, sequentially adding amino acids to the growing polypeptide chain. fishersci.caguidetopharmacology.orgwikipedia.orgnih.govwikipedia.org This involves the coordinated movement of transfer RNA (tRNA) molecules through the ribosome's A (aminoacyl), P (peptidyl), and E (exit) sites. wikipedia.orgnih.govwikipedia.org The inhibition of prokaryotic translation by this compound wikipedia.orgwikipedia.org implies that it perturbs one or more of these steps, potentially affecting the binding or translocation of tRNAs or the formation of peptide bonds, thereby hindering the elongation of the protein chain.

Modulation of RNA Catalytic Activity

Beyond its effects on translation, this compound has been shown to modulate the catalytic activity of certain RNA molecules, specifically group I introns. wikipedia.orgwikipedia.orgfishersci.camims.comatamanchemicals.com Ribozymes are RNA molecules that possess catalytic capabilities. nih.govuni.luwikipedia.org

This compound is an inhibitor of the self-splicing of group I introns. wikipedia.orgwikipedia.orgfishersci.camims.comatamanchemicals.com Group I introns are a class of catalytic RNA that can excise themselves from precursor RNA molecules without the need for protein enzymes. nih.govuni.lu This self-splicing process involves a series of transesterification reactions, typically initiated by the binding of a guanosine (B1672433) cofactor. wikipedia.orgwikipedia.org this compound has been demonstrated to inhibit the self-splicing of the sunY intron from phage T4 with a Ki value of 8.5 µM (± 5 µM). wikipedia.orgwikipedia.orgfishersci.camims.com It also shows activity against other group I introns, including those from Tetrahymena and the td intron. wikipedia.orgmims.com

Here is a summary of the inhibition constant for this compound on the sunY intron:

| Intron Type | Organism/Phage | Inhibition Type | Ki (µM) |

| Group I (sunY) | Phage T4 | Competitive with Guanosine | 8.5 (± 5) wikipedia.orgwikipedia.orgfishersci.camims.com |

This compound inhibits the splicing of the Tetrahymena and sunY introns at similar concentrations, with approximately 50% inhibition observed at 25 µM this compound. wikipedia.org

The inhibition of group I intron self-splicing by this compound is competitive with the substrate guanosine. wikipedia.orgwikipedia.orgfishersci.camims.com This indicates that this compound binds to the same site on the ribozyme as guanosine, the guanosine binding site. wikipedia.orgmims.com The guanosine binding site is highly conserved among all group I introns, explaining why a competitive inhibitor of one group I intron is likely to inhibit others as well. wikipedia.orgmims.com The interaction between guanosine and group I intron RNA at this site involves hydrogen bonding. wikipedia.org

This compound's mechanism of inhibiting group I intron splicing differs from that of aminoglycoside antibiotics. wikipedia.orgwikipedia.orgfishersci.camims.com While aminoglycosides also inhibit the splicing of group I introns in vitro, their inhibition is non-competitive with the substrate guanosine. wikipedia.orgwikipedia.orgfishersci.camims.comfishersci.se This suggests that aminoglycosides bind to distinct site(s) on the ribozyme compared to this compound and guanosine. fishersci.se

Furthermore, competitive inhibitors of group I intron splicing known prior to the study of pseudodisaccharides like this compound often contained a guanidino group, which was thought to be necessary for competitive inhibition. wikipedia.orgwikipedia.orgfishersci.camims.com Examples of such inhibitors include streptomycin (B1217042) and the tuberactinomycins. wikipedia.orgfishersci.se In contrast, this compound, despite being a competitive inhibitor, lacks a guanidino group, highlighting a unique structural feature associated with its inhibitory activity at the guanosine binding site. wikipedia.orgwikipedia.orgfishersci.camims.com Aminoglycosides can also indirectly affect splicing in vivo by interfering with translation. metabolomicsworkbench.org

Here is a comparison of the inhibition mechanisms:

| Inhibitor Class | Example Compounds | Inhibition Type (Group I Intron Splicing vs. Guanosine) | Presence of Guanidino Group |

| Pseudodisaccharide | This compound | Competitive | Absent |

| Aminoglycoside | Neomycin, Streptomycin, Viomycin, Tuberactinomycins | Non-competitive | Present (in some) |

Broader Implications of Dual Mechanism of Action

The dual mechanism of action of this compound, targeting both prokaryotic protein synthesis and group I intron splicing, has significant broader implications. The inhibition of prokaryotic protein synthesis aligns this compound with other established antibiotics, providing a basis for its antibacterial activity against various bacterial species. oup.com

However, the ability of this compound to inhibit group I intron splicing introduces a potentially novel avenue for antimicrobial intervention. Group I introns are present in various organisms, including bacteria, bacteriophages, and lower eukaryotes. Targeting these catalytic RNA molecules represents a mechanism distinct from the primary targets of many conventional antibiotics, such as cell wall synthesis, folic acid synthesis, or DNA replication.

This dual targeting could potentially contribute to the spectrum of activity of this compound or offer advantages in overcoming resistance mechanisms that specifically evolve against inhibitors of protein synthesis alone. The competitive nature of this compound's inhibition of group I intron splicing by binding to the guanosine site highlights a specific molecular interaction that could be explored further in the context of developing new therapeutic agents. oup.com The structural simplicity of pseudodisaccharides like this compound, which can competitively inhibit group I intron splicing despite lacking a guanidino group, makes them valuable for studying the interactions between catalytic RNA and small molecules. oup.com

Structure Activity Relationship Sar Studies of Lysinomicin and Its Analogs

Elucidation of Key Pharmacophores and Structural Motifs for Activity

As an aminoglycoside, Lysinomicin's biological activity is generally associated with its ability to bind to bacterial ribosomal RNA, thereby inhibiting protein synthesis. Additionally, this compound has been shown to inhibit the self-splicing of group I introns by competing with guanosine (B1672433), suggesting an interaction with the intron RNA structure. The complex structure of this compound, including its pyran ring and inositol (B14025) moiety, along with multiple amino and hydroxyl groups, contributes to its interaction with these biological targets. While the precise pharmacophore (the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target) of this compound has not been explicitly mapped in detail within the scope of the reviewed literature, its structural similarity to other aminoglycosides and its observed mechanisms of action imply that positively charged amino groups and the spatial arrangement of the sugar and aminocyclitol rings are likely key structural motifs involved in target binding and activity.

Impact of Stereochemistry on Biological Potency and Selectivity

Stereochemistry plays a critical role in the pharmacological properties of many drugs, influencing their potency, selectivity, and interactions with biological systems. The stereochemical configuration of this compound has been precisely determined, characterizing it with specific stereocenters and their orientations (e.g., 3-epi, 2'-N-(L-beta-lysyl)). nih.gov While the fundamental importance of stereochemistry in drug activity is well-established and the specific stereochemistry of this compound has been elucidated, detailed comparative studies quantifying the differences in biological potency or selectivity between this compound and its various possible stereoisomers were not extensively described in the provided search results. However, the very act of determining and reporting the specific stereochemistry of this compound underscores its likely significance for its observed biological profile.

SAR of this compound Derivatives and Comparison with Parent Compound

Studies have focused on the synthesis and evaluation of this compound derivatives to understand how structural modifications affect activity. A notable area of investigation has involved the modification at the 4-N position of this compound derivatives. The preparation of 4-N-aminoacyl derivatives, including 4-N-Glycylthis compound, has been reported. A direct comparison of the antimicrobial activities of these 4-N-aminoacylated derivatives with the original 4-N-unsubstituted this compound derivatives revealed a significant finding: the aminoacylated compounds exhibited lower antimicrobial activity.

The following table summarizes this qualitative finding:

| Compound Class | 4-N Substitution | Antimicrobial Activity (Relative to 4-N-unsubstituted) |

| This compound Derivatives | Unsubstituted | Reference Activity |

| This compound Derivatives | 4-N-Aminoacylated | Lower Activity |

This indicates that the presence of an aminoacyl group at the 4-N position negatively impacts the antimicrobial potency of this compound derivatives.

Influence of Acylation Processes on Derivative Activity

The acylation process, particularly at the 4-N position of this compound derivatives, has a discernible influence on their biological activity. As highlighted in SAR studies, the introduction of aminoacyl groups at the 4-N position, exemplified by compounds like 4-N-Glycylthis compound, leads to a reduction in antimicrobial activity compared to their 4-N-unsubstituted counterparts. This finding is particularly interesting because it contrasts with the SAR observed with fortimicin (B10828623) A and fortimicin B, suggesting that structural differences between this compound and the fortimicins lead to different activity profiles upon similar chemical modifications. The decreased activity upon 4-N-aminoacylation suggests that this position is important for favorable interactions with the bacterial target, and the addition of an aminoacyl group interferes with this interaction.

Preclinical Research Methodologies and Findings Non Human Studies

In Vitro Experimental Models for Antimicrobial Efficacy Assessment

In vitro studies are fundamental in the initial evaluation of an antimicrobial compound's potential. These controlled laboratory experiments provide insights into the direct effects of Lysinomicin on bacterial growth and essential cellular processes.

Cell-Based Assays for Bacterial Inhibition

Cell-based assays are commonly used to determine the minimum concentration of an antimicrobial agent required to inhibit the visible growth of bacteria (Minimum Inhibitory Concentration, MIC). While specific MIC data for this compound against a broad spectrum of bacteria were not extensively detailed in the provided search results, its general antibiotic activity against several bacterial species has been noted. oup.com Such assays typically involve exposing bacterial cultures to varying concentrations of this compound and observing the extent of growth inhibition.

Biochemical Assays for Target Engagement (e.g., Ribosome Function, RNA Splicing)

Biochemical assays are employed to investigate the specific molecular targets and mechanisms through which this compound exerts its effects. Research indicates that this compound inhibits translation in prokaryotes. oup.com Its structural similarity to fortimicin (B10828623) suggests a similar mode of action, as fortimicin A is known to inhibit prokaryotic protein synthesis and prevent the dissociation of 70S ribosomes. oup.com

Furthermore, this compound has been found to inhibit the self-splicing of group I introns. oup.com This inhibition was observed in the sunY intron of phage T4, with a Kᵢ of 8.5 µM (± 5 µM). oup.com this compound also demonstrated activity against other group I introns, including those from Tetrahymena and Bacillus phage SP01. oup.com The inhibition of splicing by this compound was found to be competitive with the substrate guanosine (B1672433), unlike aminoglycoside antibiotics which act non-competitively. oup.com This suggests that this compound binds at the guanosine binding site within the intron, a site highly conserved among group I introns. oup.com

Data from In Vitro Splicing Inhibition:

| Intron Source | Inhibition Type | Kᵢ (µM) | Notes |

| Phage T4 (sunY) | Competitive | 8.5 (± 5) | Inhibits self-splicing |

| Tetrahymena | Competitive | Approximately 25 µM for 50% inhibition | Inhibits self-splicing at similar concentrations to sunY |

| Bacillus phage SP01 | Competitive | Data not shown | Inhibits self-splicing |

In Vivo Non-Human Animal Models for Efficacy Studies

In vivo studies using non-human animal models are essential for evaluating the efficacy of this compound in a complex biological system and against actual infections.

Selection of Animal Models (e.g., Murine models, considerations for antibiotics)

Murine models, particularly mice, are commonly selected for assessing the in vivo efficacy of antimicrobial agents in infection models. epdf.pub These models allow for the study of the compound's activity against bacterial infections within a living organism, providing insights beyond what can be obtained from in vitro studies. The selection of appropriate animal models considers factors relevant to the specific type of infection being studied and the characteristics of the antimicrobial compound. epdf.pub

Methodologies for Assessing Antimicrobial Efficacy in Infection Models

Assessing antimicrobial efficacy in infection models typically involves establishing an infection in the animal model and then administering the compound to evaluate its ability to reduce the bacterial load, improve survival rates, or ameliorate disease symptoms. While specific detailed methodologies for this compound in vivo studies were not extensively provided, the assessment of experimental infections in septicemia models in mice has been mentioned in the context of evaluating antimicrobial agents, including glycopeptide antibiotics which share some structural features with this compound. epdf.pub These methodologies often involve quantifying bacteria in tissues or blood, monitoring clinical signs, and evaluating survival. epdf.pub

Integration of Pharmacodynamic Data from Non-Human Studies

Integration of pharmacodynamic (PD) data from non-human studies is crucial for understanding the relationship between drug exposure and its effect on the pathogen within the living system. PD data helps determine the optimal dosing strategies and predict efficacy in vivo. While specific this compound PD data from non-human studies were not detailed in the search results, the concept of integrating such data is a standard practice in preclinical antimicrobial research to correlate in vitro findings with in vivo outcomes and inform the potential for clinical application.

Development of this compound Derivatives for Preclinical Evaluation

The investigation into this compound has included the development and evaluation of various derivatives to understand the relationship between structural modifications and biological activity. Preclinical research in this area has primarily focused on in vitro assessments of antimicrobial properties and other reported biological effects.

Early studies involved the preparation of 4-N-aminoacyl derivatives of this compound, including 4-N-glycylthis compound. These modifications aimed to explore the impact of substitutions at the 4-N position on the compound's activity. Findings from this research indicated that the resulting 4-N-aminoacylated substances exhibited lower antimicrobial activities compared to the original 4-N-unsubstituted this compound derivatives doi.orgepdf.pub. This observation suggested that the structure-activity relationship for these this compound derivatives differed from that observed with related aminoglycoside antibiotics like fortimicin A and fortimicin B doi.orgepdf.pub.

Chemical degradation studies of this compound have also yielded derivatives with notable biological properties. The degradation process has been reported to produce compounds such as 3-epi-2'-N-(L-beta-lysyl)-6'-de-C-methylfortimicin B, 3-epi-4',5'-didehydro-6'-de-C-methylfortimicin B, and 3-epi-6'-de-C-methylfortimicin B. These compounds were characterized and reported to possess interesting biological attributes ijpsjournal.com.

Beyond antimicrobial activity, this compound, classified as a naturally-occurring pseudodisaccharide, has demonstrated the ability to inhibit the self-splicing of group I introns in prokaryotes. Research has shown that this compound, along with three related compounds, was effective in inhibiting the self-splicing of the sunY intron of phage T4. This compound inhibited this process with a Kᵢ of 8.5 µM (± 5 µM) and displayed activity against other group I introns oup.com. The inhibition was found to be competitive with the substrate guanosine oup.com. This activity is distinct from that of aminoglycoside antibiotics, which typically inhibit group I intron splicing non-competitively oup.com. While the specific structures and detailed findings for the "three related compounds" mentioned in the context of group I intron inhibition are not extensively detailed, their reported activity highlights the potential for this compound-related pseudodisaccharides in modulating RNA processing oup.com.

The comparative antimicrobial activity of 4-N-aminoacylated this compound derivatives is summarized in the table below, based on the reported findings of reduced activity compared to the parent compound doi.orgepdf.pub:

| Derivative Type | Antimicrobial Activity (vs. 4-N-unsubstituted this compound) |

| 4-N-aminoacylated | Lower activity |

| 4-N-glycylthis compound | Lower activity |

Mechanisms of Resistance to Lysinomicin

Intrinsic Bacterial Resistance Mechanisms

Intrinsic resistance refers to the natural ability of a bacterium to resist an antibiotic due to its inherent structural or functional characteristics. For aminoglycosides and aminocyclitols, the bacterial cell wall can serve as an intrinsic barrier, limiting the entry of these molecules. nih.gov Gram-negative bacteria, for instance, often exhibit higher minimum inhibitory concentrations (MICs) for lipophilic agents compared to Gram-positive bacteria, partly due to the presence of outer membrane efflux pumps contributing to this intrinsic resistance. nih.gov While specific data on Lysinomicin's interaction with intrinsic barriers is limited in the search results, the general principle of reduced permeability as an intrinsic mechanism for aminocyclitols is established. nih.gov

Acquired Resistance Pathways Relevant to Aminocyclitol Antibiotics

Acquired resistance mechanisms are developed by bacteria through genetic mutations or the acquisition of foreign genetic material, such as plasmids or transposons. oup.com These mechanisms are a major concern for aminocyclitol antibiotics and can lead to high levels of resistance. oup.commjima.org The primary acquired resistance mechanisms relevant to this class include enzymatic modification of the antibiotic, alterations to the ribosomal target site, and the action of efflux pumps. nih.govoup.comnih.gov

Enzymatic Modification of Antibiotic Structure (e.g., Aminoglycoside Modifying Enzymes: AAC, ANT, APH)

Enzymatic modification is the most common mechanism of acquired resistance to aminoglycosides and aminocyclitols. nih.govmjima.org Bacteria produce aminoglycoside-modifying enzymes (AMEs) that catalyze the covalent modification of specific amino or hydroxyl groups on the antibiotic molecule. asm.org These modifications reduce the binding affinity of the drug for its ribosomal target, leading to a loss of antibacterial potency. nih.gov

There are three main classes of AMEs:

Aminoglycoside N-acetyltransferases (AACs): These enzymes use acetyl-coenzyme A to acetylate amino groups on the antibiotic. asm.orgmdpi.com

Aminoglycoside O-nucleotidyltransferases (ANTs): Also known as adenylyltransferases, these enzymes transfer an adenylyl group from ATP to a hydroxyl group on the antibiotic. asm.orgmdpi.com

Aminoglycoside O-phosphotransferases (APHs): These enzymes phosphorylate a hydroxyl group on the antibiotic using ATP. asm.orgmdpi.com

These enzyme classes are further divided into subtypes based on the specific position on the aminoglycoside structure they modify. nih.goviranpath.org The genes encoding these enzymes are often located on mobile genetic elements like plasmids and transposons, facilitating their rapid dissemination among bacterial populations. oup.comasm.orgfrontiersin.orgcabidigitallibrary.org The presence of AMEs can result in high-level resistance. mjima.orgasm.org

The prevalence and types of AMEs vary depending on the bacterial species and geographical region. mjima.org For example, in Staphylococcus aureus, common AMEs include ANT(4')-I, AAC(6')/APH(2''), and APH(3')-IIIa, which confer resistance to specific aminoglycosides like tobramycin, gentamicin (B1671437), and kanamycin, respectively. iranpath.orgcabidigitallibrary.org The bifunctional enzyme AAC(6')/APH(2'') is particularly significant as it can confer resistance to a broad range of aminoglycosides. mdpi.comiranpath.org

While specific AMEs that modify this compound were not detailed in the provided search results, its structural similarity to fortimicin (B10828623) and classification as a pseudodisaccharide and aminocyclitol suggest it could be a substrate for certain AMEs known to act on this class of antibiotics. oup.comnih.gov

Target Site Alterations (e.g., Ribosomal RNA Mutations, Ribozyme Binding Site Modifications)

Aminoglycosides, including this compound, primarily exert their antibacterial effect by binding to the bacterial ribosome, specifically the A-site on the 16S ribosomal RNA (rRNA) of the 30S subunit, thereby inhibiting protein synthesis. nih.govnih.govnih.gov Resistance can arise from alterations to this ribosomal target site that reduce the binding affinity of the antibiotic. nih.govoup.comnih.gov

Target site modifications can occur through mutations in the ribosomal RNA genes or genes encoding ribosomal proteins. nih.govnih.govfrontiersin.orgnih.gov While mutations in ribosomal proteins can lead to resistance, they are often rare in clinical isolates and may not confer cross-resistance to other antibiotics in the same class. oup.com

More commonly, resistance due to target site modification involves alterations in the 16S rRNA. nih.govnih.govfrontiersin.org These alterations can be point mutations or enzymatic modifications such as methylation. nih.govnih.govfrontiersin.org 16S rRNA methyltransferases (RMTs) are enzymes that modify specific nucleotide residues in the rRNA, blocking aminoglycosides from effectively binding to their target. nih.gov Different RMTs can confer resistance to specific subsets of aminoglycosides. nih.gov For instance, some RMTs modify the G1405 nucleotide in 16S rRNA, impacting the activity of 4,6-di-substituted aminoglycosides like amikacin, gentamicin, and tobramycin. nih.gov

This compound has been shown to interact with 16S rRNA at a site similar to some aminoglycosides, and its resistance mechanisms are suggested to involve this interaction. oup.com It inhibits group I intron splicing by competing with guanosine (B1672433) binding at the cofactor binding site. oup.com This suggests that alterations affecting the guanosine binding site or the surrounding rRNA structure could potentially impact this compound binding and lead to resistance.

Efflux Pump Systems

Efflux pumps are bacterial membrane proteins that actively transport antibiotics and other toxic compounds out of the cell, thereby reducing their intracellular concentration below inhibitory levels. nih.govfrontiersin.orgresearchgate.netnih.gov This mechanism can contribute to both intrinsic and acquired resistance. mdpi.com

Overexpression of efflux pumps can lead to increased MIC values for various antibiotics, including aminoglycosides. nih.govbrieflands.com Efflux pumps are often multi-component systems that span the inner and outer membranes in Gram-negative bacteria. nih.govnih.gov The Resistance-Nodulation-Division (RND) superfamily is a prominent class of efflux pumps in Gram-negative bacteria known to contribute to multidrug resistance, including resistance to aminoglycosides. nih.govbrieflands.com The AdeABC efflux pump in Acinetobacter baumannii is an example of an RND pump implicated in aminoglycoside resistance. brieflands.com

Studies have shown that inhibiting efflux pumps can reverse multidrug resistance in bacteria. brieflands.commdpi.com While the provided search results discuss efflux pumps in the context of aminoglycoside resistance generally, specific data on this compound being a substrate for known efflux pumps was not found. However, given its nature as an antibiotic, it is plausible that efflux systems could play a role in this compound resistance, either alone or in synergy with other mechanisms. gardp.org

Adaptive Resistance Strategies (e.g., Biofilm Formation, Persistence)

Adaptive resistance refers to a temporary, non-heritable increase in antibiotic tolerance that allows bacteria to survive exposure to antimicrobial agents. montana.edumdpi.com This differs from acquired resistance, which involves stable genetic changes. montana.edu Two key adaptive strategies are biofilm formation and the development of persister cells. oup.commontana.edu

Biofilms are structured communities of bacteria embedded in a self-produced extracellular matrix composed of polysaccharides, proteins, and extracellular DNA. mdpi.comnih.gov Bacteria within biofilms exhibit significantly reduced susceptibility to antibiotics compared to their planktonic (free-swimming) counterparts. mdpi.commdpi.commdpi.com Several factors contribute to biofilm-associated resistance:

Reduced antibiotic penetration: The extracellular matrix can act as a barrier, hindering the diffusion of antibiotics into the deeper layers of the biofilm. mdpi.commdpi.com

Nutrient limitation and altered metabolic activity: Gradients of nutrients and oxygen within the biofilm lead to different metabolic states, with slower-growing or dormant cells in nutrient-limited areas being less susceptible to antibiotics that primarily target actively dividing cells. mdpi.comnih.gov

Adaptive stress responses: Bacteria in biofilms activate stress response pathways that can enhance their survival in the presence of antibiotics. montana.edu

Increased mutation frequency and horizontal gene transfer: The biofilm environment can promote genetic exchange and the emergence of resistant mutants. mdpi.comnih.gov

Persistence is another adaptive strategy where a small subpopulation of dormant or slowly metabolizing cells, known as persister cells, can survive antibiotic treatment despite being genetically susceptible. montana.edumdpi.commdpi.comnih.gov These persister cells can then repopulate the community once the antibiotic pressure is removed, contributing to recurrent infections. montana.edunih.gov Persister cells are found in various bacterial species and are considered a significant resistance mechanism in some biofilm infections. montana.edunih.gov

While the general mechanisms of biofilm and persister cell-mediated resistance to antibiotics, including aminoglycosides, are well-documented, specific studies detailing the role of these strategies in this compound resistance were not found in the provided search results. However, as a bacterial antibiotic, it is highly probable that this compound activity would be impacted by bacterial growth in biofilms and the presence of persister cells, consistent with the behavior of other antibiotics. mdpi.commdpi.commdpi.com

Strategies to Circumvent or Mitigate Resistance Development

Addressing antibiotic resistance requires multifaceted approaches, including the development of new antibiotics, strategies to enhance the efficacy of existing drugs, and measures to prevent the emergence and spread of resistance. nih.govresearchgate.net

Strategies to circumvent or mitigate resistance to aminocyclitol antibiotics, which could potentially be relevant to this compound, include:

Development of new antibiotics or derivatives: Designing new molecules that are not substrates for existing AMEs or have altered binding sites that circumvent ribosomal modifications. nih.govresearchgate.netmdpi.com

Inhibitors of resistance mechanisms: Developing inhibitors specifically targeting AMEs or efflux pumps to restore or enhance the activity of co-administered antibiotics. nih.govbrieflands.comgardp.orgmdpi.com For example, efforts are underway to find inhibitors of AAC(6')-Ib, a common AME. mdpi.com Efflux pump inhibitors are also being explored as a way to resensitize bacteria to antibiotics. nih.govmdpi.comgardp.org

Combination therapy: Using this compound in combination with other antibiotics or compounds that can counteract resistance mechanisms. researchgate.net

Targeting adaptive resistance: Developing strategies to disrupt biofilms or eliminate persister cells, such as agents that degrade the biofilm matrix or target pathways essential for persister cell formation or survival. nih.gov Quorum sensing inhibitors, which can affect biofilm development and virulence factors, are also being investigated. nih.govnih.gov

While specific research on overcoming this compound resistance was not extensively detailed in the search results, the general strategies being pursued for aminocyclitols and other antibiotics provide a framework for potential approaches.

Interactive Data Table: Examples of Aminoglycoside Modifying Enzymes and Resistance Conferred

| Enzyme Class | Enzyme Subtype | Modification Type | Examples of Aminoglycosides Affected (Based on Search Results) | PubChem CID (if available) |

| AAC (Acetyltransferase) | AAC(6')-Ib | Acetylation | Amikacin, Gentamicin, Tobramycin (variable) mjima.orgmdpi.com | - |

| AAC (Acetyltransferase) | AAC(6')/APH(2'') (Bifunctional) | Acetylation and Phosphorylation | Gentamicin, Kanamycin, Tobramycin, Amikacin (when overexpressed), most aminoglycosides except streptomycin (B1217042) mdpi.comiranpath.orgcabidigitallibrary.org | - |

| ANT (Nucleotidyltransferase) | ANT(4')-I | Adenylylation | Kanamycin, Tobramycin cabidigitallibrary.org | - |

| ANT (Nucleotidyltransferase) | ANT(2'')-Ia | Adenylylation | Tobramycin, Gentamicin, Amikacin, Kanamycin, Neomycin brieflands.comnih.gov | - |

| APH (Phosphotransferase) | APH(3')-IIIa | Phosphorylation | Kanamycin, Neomycin oup.commdpi.comcabidigitallibrary.org | - |

| APH (Phosphotransferase) | APH(2'') | Phosphorylation | Gentamicin, Tobramycin, Kanamycin, Netilmicin, Amikacin cabidigitallibrary.org | - |

Interactive Data Table: Examples of Efflux Pump Systems and Affected Aminoglycosides

| Efflux Pump Superfamily | Specific Efflux Pump (Example) | Bacterial Species (Example) | Aminoglycosides Affected (Based on Search Results) | PubChem CID (if available) |

| RND (Resistance-Nodulation-Division) | AdeABC | Acinetobacter baumannii | Kanamycin, Tobramycin, Amikacin, Gentamicin, Neomycin brieflands.com | - |

| RND | MexXY-OprM | Pseudomonas aeruginosa | Aminoglycosides (low-moderate level resistance) mjima.org | - |

Interactive Data Table: Resistance Rates of Klebsiella pneumoniae Isolates to Aminoglycosides

| Aminoglycoside | Resistance Rate (%) nih.gov |

| Tobramycin | 71 |

| Amikacin | 25 |

| Gentamicin | Not specified in detail, but isolates were non-susceptible to aminoglycosides in general (71%) nih.gov |

| Kanamycin | Not specified in detail, but isolates were non-susceptible to aminoglycosides in general (71%) nih.gov |

Note: This table presents data from a specific study on Klebsiella pneumoniae isolates and their resistance to aminoglycosides, illustrating the varying resistance rates observed for different drugs within this class. nih.gov

Advanced Analytical Methodologies in Lysinomicin Research

Chromatographic Techniques for Compound Separation and Purification

Chromatographic techniques are fundamental for isolating Lysinomicin from natural sources or reaction mixtures and for purifying it for further analysis. High-Performance Liquid Chromatography (HPLC) is a widely used method for separating, identifying, and quantifying compounds in liquid samples due to its high sensitivity, selectivity, versatility, and automation capabilities. chemyx.com It offers enhanced speed compared to traditional liquid chromatography methods. chemyx.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. chemyx.comresearchgate.net LC-MS is particularly useful for complex samples as it can separate components before they are introduced into the mass spectrometer, reducing matrix effects and improving sensitivity and selectivity. researchgate.netchromatographyonline.com The process involves separating sample components on an LC column based on their interaction with the mobile and stationary phases, followed by ionization and mass analysis of the eluted compounds in the mass spectrometer. chemyx.com LC-MS/MS, or tandem mass spectrometry, further enhances selectivity and sensitivity by allowing for the fragmentation of selected ions and analysis of the resulting fragments. eijppr.com This is particularly valuable for quantitative bioanalysis. eijppr.com Analytical RP-IP HPLC has been used to monitor the progress of reactions involving glycosylated bacterial metabolites, which can include compounds structurally related to this compound. google.comgoogle.com

Spectroscopic Methods for Structural Characterization and Confirmation

Spectroscopic methods are essential for confirming the identity and elucidating the structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the molecular identity and structure of a chemical sample. pnnl.gov It allows researchers to characterize molecular structures, monitor the composition of mixtures, study molecular dynamics and interactions, and quantify components. pnnl.gov LC-NMR, which couples liquid chromatography with NMR spectroscopy, is particularly useful for analyzing complex mixtures, such as natural product extracts, providing both separation and detailed structural information. researchgate.net Different operational modes, including on-flow, stop-flow, and loop-storage, as well as techniques like LC-solid phase extraction (SPE)-NMR, are employed to enhance sensitivity and overcome challenges like the use of deuterated solvents. researchgate.net

Mass Spectrometry (MS) is another crucial spectroscopic technique used for determining the masses of different compounds in a sample. chemyx.com In research, MS is used for characterization to ensure identity, quality, purity, and potency. outsourcedpharma.com It can identify compounds based on verified or validated methods and is useful for monitoring stability, quantifying components, and monitoring and quantitating degradants. outsourcedpharma.com The combination of NMR and MS provides a very powerful approach for material characterization, allowing for definitive identification of compounds and the identification of unknown constituents. outsourcedpharma.com Techniques like electrospray ionization (ESI) are commonly used in LC-MS for ionizing a wide range of polar and non-polar analytes. researchgate.netnih.gov

Bioanalytical Methods for Quantifying this compound in Research Matrices

Quantifying this compound in various research matrices, such as biological samples or fermentation broths, requires specific bioanalytical methods. LC-MS/MS is a frequently used technique in bioanalysis, particularly in pharmacokinetic studies, due to its high sensitivity and exceptional specificity. eijppr.com Reliable bioanalysis using LC-MS requires the characterization and management of matrix effects, which occur when co-eluting compounds influence the ionization of the analyte. eijppr.comnih.gov Matrix effects can impact method performance parameters like limit of detection, limit of quantification, linearity, accuracy, and precision. eijppr.com Evaluating matrix effects is an integral part of LC-MS method development and validation. eijppr.com Bioanalytical method validation is essential to ensure the acceptability of assay performance and the reliability of analytical results when measuring analyte concentrations in biological samples. europa.eu

Development and Validation of Research-Specific Analytical Assays

The development and validation of analytical assays for this compound are critical to ensure the quality, reliability, and consistency of the data generated in research. researchgate.netashdin.com Analytical method development involves defining the test method details, including optimization of assay elements. biopharminternational.com Validation is the process of proving that an analytical technique is appropriate for its intended use. ashdin.com This is an essential requirement for analytical purposes and is fundamental for the efficient operation of new analytical methods. researchgate.netashdin.com

Validation parameters typically include accuracy, precision, linearity, specificity, limit of detection (LOD), limit of quantification (LOQ), ruggedness, and robustness. researchgate.netashdin.com Specificity, for instance, is investigated to demonstrate the absence of interference from other components in the sample matrix. demarcheiso17025.com Precision assesses the agreement between a series of measurements of the same sample. researchgate.net Regulatory guidelines, such as those from the ICH, provide recommendations for bioanalytical method validation to ensure data quality and consistency. europa.eubioanalysis-zone.com A written and approved protocol should be in place before initiating method validation. demarcheiso17025.com

Application of Analytical Techniques in Biosynthetic and SAR Studies

Analytical techniques play a crucial role in both biosynthetic and structure-activity relationship (SAR) studies of this compound. In biosynthetic studies, these methods are used to identify and quantify intermediates and enzymes involved in the production pathway of this compound. Chromatography (like HPLC and LC-MS) helps in separating and detecting these various compounds, while spectroscopy (NMR and MS) is used to confirm their structures.

In SAR studies, analytical techniques are employed to synthesize or isolate this compound analogs and then characterize their structures and determine their purity. outsourcedpharma.com Chromatographic methods are vital for purifying these analogs, and spectroscopic methods confirm that the desired structural modifications have been achieved. Subsequently, bioanalytical methods are used to quantify the analogs in biological assays to assess how the structural changes affect their activity, such as the inhibition of group I intron splicing. researchgate.net This iterative process of synthesis/isolation, characterization, and biological evaluation, facilitated by advanced analytical techniques, is essential for understanding the relationship between the structure of this compound and its biological function.

Future Directions and Emerging Research Avenues for Lysinomicin

Exploration of Novel Biosynthetic Engineering Strategies

The ribosomal synthesis of peptide-based antibiotics like those in the lanthipeptide class offers significant opportunities for bioengineering. semanticscholar.orgtandfonline.comfrontiersin.org Future research should focus on elucidating and manipulating the biosynthetic gene cluster responsible for Lysinomicin production. By understanding the function of each enzyme in the pathway, targeted modifications can be introduced to generate novel derivatives.

Key strategies may include:

Promoter Engineering: Modifying promoter regions within the gene cluster to enhance the yield of this compound.

Enzyme Mutagenesis: Introducing mutations into the genes encoding modifying enzymes to alter their substrate specificity, potentially leading to the incorporation of non-proteinogenic amino acids or changes in the final structure. frontiersin.orgnih.gov

Precursor-Directed Biosynthesis: Supplying synthetic analogs of the precursor peptides to the producing organism to generate a library of new this compound variants.

These bioengineering approaches could lead to the development of this compound analogs with improved potency, an expanded spectrum of activity, or enhanced pharmacokinetic properties. frontiersin.orgnih.gov

Rational Design and Synthesis of Advanced this compound Analogs

In concert with biosynthetic engineering, the rational design and chemical synthesis of this compound analogs will be a crucial avenue of research. nih.govnih.gov A deep understanding of the structure-activity relationships (SAR) of this compound is fundamental to this approach. plos.orgnih.govnih.govmdpi.comresearchgate.net

Future efforts in this area should include:

Computational Modeling: Utilizing molecular docking and simulation studies to predict the interactions of this compound with its bacterial target. nih.gov This can guide the design of modifications aimed at enhancing binding affinity and efficacy.

Solid-Phase Peptide Synthesis: Employing advanced synthetic chemistry techniques to create a diverse library of this compound analogs with specific modifications to the peptide backbone, side chains, or post-translational modifications. ed.ac.uk

In Vitro Mutasynthesis: Combining chemical synthesis of modified precursor peptides with in vitro enzymatic modification to generate novel analogs that may not be accessible through purely biological or chemical methods. frontiersin.org

These approaches will enable a systematic exploration of the chemical space around the this compound scaffold, facilitating the identification of candidates with superior therapeutic potential. nih.govmdpi.combiorxiv.org

Mechanistic Insights into Ribozyme-Antibiotic Interactions

While many antibiotics target the bacterial ribosome, the potential interaction of compounds like this compound with ribozymes represents a novel and underexplored area of research. Ribozymes, or catalytic RNAs, play critical roles in various cellular processes and could represent a new class of antibiotic targets.

Future investigations should aim to:

Identify Potential Ribozyme Targets: Screen for interactions between this compound and known bacterial ribozymes to determine if it has any inhibitory or modulatory effects.

Elucidate Mechanisms of Action: Should an interaction be identified, detailed biochemical and structural studies will be necessary to understand the precise mechanism by which this compound affects ribozyme function.

Explore Therapeutic Implications: Understanding these interactions could open up entirely new avenues for antibiotic development, targeting essential RNA-based processes in bacteria.

Investigation of Cross-Resistance Patterns with Other Antimicrobial Classes

A critical aspect of preclinical antibiotic development is understanding the potential for cross-resistance with existing antimicrobial agents. wikipedia.orgnih.gov This knowledge is vital for predicting the clinical utility and longevity of a new antibiotic.

Key research questions to address include:

Screening against Resistant Strains: Testing the activity of this compound against a broad panel of clinical isolates with well-characterized resistance mechanisms to other antibiotic classes.

Selection of Resistant Mutants: In vitro evolution studies to select for this compound-resistant mutants and subsequent whole-genome sequencing to identify the genetic basis of resistance.

Analysis of Resistance Mechanisms: Determining whether resistance to this compound is conferred by target modification, efflux pumps, or enzymatic inactivation, and if these mechanisms also confer resistance to other antibiotics. wikipedia.orgfoodanimalconcernstrust.org

The opposite phenomenon, collateral sensitivity, where resistance to one antibiotic increases susceptibility to another, should also be investigated as it could inform future combination therapies. nih.gov

Development of Diagnostic Tools for this compound Resistance

The ability to rapidly and accurately detect resistance to a new antibiotic is crucial for effective clinical use and for monitoring the emergence and spread of resistant strains. medrxiv.orgnih.govnih.govmdpi.com

Future research in this area should focus on:

Identifying Resistance Markers: Based on cross-resistance studies, identifying specific genes or mutations that reliably indicate this compound resistance.

Developing Molecular Assays: Designing and validating rapid molecular diagnostic tests, such as PCR-based assays or next-generation sequencing panels, to detect these resistance markers directly from clinical samples. medrxiv.orgnih.govmdpi.com

Exploring Phenotypic Methods: Investigating novel phenotypic susceptibility testing methods that could provide a faster turnaround time than traditional broth microdilution, such as colorimetric or imaging-based assays. medrxiv.org

Having robust diagnostic tools available at the time of a new antibiotic's introduction into clinical practice is a key component of modern antimicrobial stewardship.

Synergistic Combinations with Other Antimicrobial Agents

Combination therapy is an increasingly important strategy to enhance antimicrobial efficacy, overcome resistance, and reduce the likelihood of new resistance emerging. nih.govnih.govmdpi.comnih.govresearchgate.netfrontiersin.org The potential for synergistic interactions between this compound and other antibiotics should be thoroughly investigated.

Research in this area should involve:

In Vitro Synergy Testing: Employing checkerboard assays and time-kill studies to screen for synergistic, additive, indifferent, or antagonistic interactions between this compound and a wide range of conventional antibiotics. researchgate.net

Investigating Mechanisms of Synergy: For promising combinations, elucidating the underlying mechanism of synergy, which could involve, for example, enhanced cell wall penetration by one agent facilitating the action of the other. nih.govyoutube.com

In Vivo Efficacy Studies: Evaluating the most promising synergistic combinations in relevant animal models of infection to confirm that the observed in vitro synergy translates to improved therapeutic outcomes. nih.govfrontiersin.org

The discovery of potent synergistic combinations could significantly broaden the therapeutic applications of this compound.

Advanced Preclinical Model Development for Antimicrobial Research

The translation of in vitro antimicrobial activity to in vivo efficacy is a major hurdle in antibiotic development. The use of robust and relevant preclinical models is essential for accurately predicting clinical success. nih.govbiomedres.usacs.orgsemanticscholar.orgnih.govnih.govmdpi.commdpi.com

Future preclinical development of this compound should utilize:

Diverse Animal Models: Moving beyond simple murine models to more complex models that better mimic human infections, such as those that incorporate biofilms or are conducted in immunocompromised animals. nih.govmdpi.com

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conducting detailed PK/PD studies to determine the optimal dosing regimens to maximize efficacy and minimize the potential for resistance development.

Novel Infection Models: Exploring the use of alternative models, such as the silkworm or zebrafish larva, for high-throughput screening of this compound analogs and synergistic combinations. semanticscholar.orgnih.gov

A well-designed preclinical program utilizing a variety of advanced models will be critical for de-risking the clinical development of this compound and its derivatives. nih.govbiomedres.us

Q & A

Q. What experimental methodologies are recommended for characterizing Lysinomicin’s physicochemical properties?

Answer: Follow standardized protocols for compound characterization, including nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For novel compounds, provide full spectral data and purity assessments (e.g., HPLC). Known compounds require cross-referencing with published spectra . Experimental sections must detail instrumentation, reagents, and synthesis steps to ensure reproducibility .

Q. How can researchers design a robust study to evaluate this compound’s antimicrobial activity?

Answer: Use the PICO framework to structure hypotheses:

- P (Population): Target microbial strains (e.g., Gram-negative bacteria).

- I (Intervention): this compound at varying concentrations.

- C (Comparison): Positive/negative controls (e.g., established antibiotics).

- O (Outcome): Minimum inhibitory concentration (MIC), time-kill assays.

Include dose-response curves (IC₅₀/EC₅₀) and statistical validation (e.g., t-tests) .

Q. What criteria should guide the selection of in vitro models for this compound’s mechanism-of-action studies?

Answer: Prioritize models with well-characterized molecular targets (e.g., bacterial cell wall synthesis pathways). Validate assays using knockout strains or enzyme inhibition studies. Report biological replicates and error margins (standard deviation) to ensure reliability .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy across microbial strains be systematically resolved?

Answer: Conduct a scoping review to map variability in experimental conditions (e.g., pH, growth media). Use meta-analysis to quantify heterogeneity and subgroup analyses (e.g., strain susceptibility, resistance mechanisms). Consult systematic review guidelines (Cochrane Handbook) to address confounding variables .

Q. What computational strategies are effective in predicting this compound’s binding affinity to novel targets?

Answer: Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations to assess binding stability. Validate predictions using mutagenesis or isothermal titration calorimetry (ITC). Cross-reference results with structural databases (e.g., PDB) .

Q. How should researchers optimize this compound’s formulation for in vivo pharmacokinetic studies?

Answer: Design factorial experiments to test variables like solubility enhancers (e.g., cyclodextrins) or delivery systems (liposomes). Use pharmacokinetic models (compartmental/non-compartmental) to analyze bioavailability and half-life. Include dose-ranging studies to identify toxicity thresholds .

Methodological Frameworks for Data Synthesis

Q. What statistical approaches are appropriate for analyzing dose-dependent effects in this compound studies?

Answer: Apply nonlinear regression models (e.g., sigmoidal dose-response) to calculate IC₅₀/EC₅₀. Use ANOVA for multi-group comparisons and post-hoc tests (e.g., Tukey’s) to adjust for multiple hypotheses. Report confidence intervals and effect sizes .

Q. How can researchers ensure ethical rigor in studies involving this compound and human-derived samples?

Answer: Adhere to institutional review board (IRB) protocols for informed consent and data anonymization. Document participant selection criteria and exclusion rationale. For clinical data, follow CONSORT guidelines for transparent reporting .

Addressing Research Gaps and Contradictions

Q. What strategies mitigate publication bias in this compound research?

Answer: Register studies in public databases (e.g., ClinicalTrials.gov ) before data collection. Include negative results in supplementary materials and perform funnel plots to detect asymmetry in meta-analyses .

Q. How should researchers contextualize this compound’s activity in polymicrobial infections?

Answer: Use co-culture models to simulate microbial competition. Analyze synergistic/antagonistic effects via checkerboard assays (FIC index). Compare results to mono-culture data and discuss ecological implications .

Reporting Standards

- Tables/Figures : Label with Roman numerals, include error bars, and ensure self-explanatory captions .

- Supporting Information : Provide raw spectra, computational scripts, and extended datasets in FAIR-compliant repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.